methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate

Description

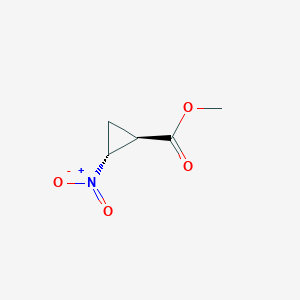

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-10-5(7)3-2-4(3)6(8)9/h3-4H,2H2,1H3/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWIUHGJPLTNRP-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Nitrocyclopropane Carboxylates

Ring-Opening Reactions

The inherent ring strain and the electronic nature of the substituents make the cyclopropane (B1198618) ring susceptible to cleavage under various conditions. Both base-mediated and acid-promoted pathways can lead to a diverse array of acyclic products.

Base-Mediated Ring Opening to In Situ-Generated Allenes, Enynes, and Enesters

A novel and efficient strategy for the ring-opening of nitrocyclopropanes involves a base-mediated reaction that proceeds through a highly reactive electron-deficient allene (B1206475) intermediate. rsc.org This in-situ generated allene can then be trapped by various nucleophiles, leading to the divergent synthesis of enynes and enesters in a controllable manner. This transition-metal-free approach is characterized by its operational simplicity and the use of green solvents and simple inorganic bases.

The reaction is believed to be initiated by the deprotonation of the carbon bearing the nitro group, followed by elimination of the nitro group and concomitant ring opening to form the allene. The subsequent reaction with a suitable nucleophile, such as an alkyne or a carboxylic acid, affords the corresponding enyne or enester. This methodology provides a powerful tool for the construction of complex molecular scaffolds from readily available nitrocyclopropanes.

Lewis Acid-Promoted Ring Opening

Lewis acids can effectively catalyze the ring-opening of activated cyclopropanes, such as methyl 1-nitrocyclopropanecarboxylates, by coordinating to the nitro group or the carbonyl oxygen of the ester, thereby increasing the electrophilicity of the cyclopropane ring. This activation facilitates nucleophilic attack and subsequent ring cleavage.

A mild and efficient method for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles has been developed. acs.orgnih.gov This reaction proceeds at room temperature and, significantly, with complete preservation of the enantiomeric purity at the electrophilic center of the cyclopropane. A variety of amine nucleophiles and substituents on the cyclopropane ring are tolerated. acs.orgnih.gov While strong Lewis acids like AlCl₃ and SnCl₄ can lead to rearrangement byproducts and loss of enantiomeric excess, milder catalysts such as Ni(ClO₄)₂·6H₂O have been found to be optimal, providing clean conversion and complete retention of stereochemistry. acs.org

The proposed mechanism for this transformation involves the activation of the cyclopropane by the Lewis acid, followed by a nucleophilic attack of the amine on one of the methylene (B1212753) carbons of the cyclopropane ring, leading to the ring-opened product. This method provides a valuable route to enantioenriched 1,3-bifunctional molecules that are useful synthetic precursors. acs.org

In a related context, the ring-opening of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates mediated by boron trifluoride etherate (BF₃·OEt₂) has been shown to proceed through a zwitterionic intermediate, followed by nitro group elimination and a Nef reaction to yield aroylmethylidene malonates. organic-chemistry.org This highlights the utility of Lewis acids in promoting complex transformations of nitro-substituted cyclopropanes.

Electrophilic Ring Opening Pathways and Regioselectivity

The reactivity of electrophilic cyclopropanes is governed by the ring strain and the electronic nature of their substituents. nih.govnih.gov The presence of an electron-accepting group, such as a nitro or carboxylate group, renders the cyclopropane susceptible to polar, ring-opening reactions with nucleophiles. nih.govnih.gov The regioselectivity of these reactions is a crucial aspect, and it is largely controlled by the electronic properties of the substituents on the cyclopropane ring.

In 1-acceptor-2-donor-substituted cyclopropanes, the polarization of the C1–C2 bond not only enhances the reactivity towards nucleophiles but also directs the nucleophilic attack to the already substituted C2 position. nih.govresearchgate.net For methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate, which can be considered a 1,2-di-acceptor substituted cyclopropane, the regioselectivity of nucleophilic attack will be influenced by the relative electron-withdrawing strengths of the nitro and carboxylate groups, as well as steric factors.

Generally, the nucleophilic attack is expected to occur at the carbon atom that can best stabilize the developing negative charge in the transition state. The nitro group is a stronger electron-withdrawing group than the methyl carboxylate group, which would suggest that the carbon atom bearing the nitro group (C2) is more electrophilic. However, the attack often occurs at the less substituted carbon atom (C3) in an Sɴ2-like fashion, leading to the cleavage of the C1-C2 bond. The precise regiochemical outcome can be influenced by the nature of the nucleophile and the reaction conditions. Computational studies, such as the activation strain model, can be employed to rationalize the observed regioselectivity and the impact of substituents on reactivity. researchgate.net

Functional Group Interconversions of the Nitro Moiety

The nitro group is a versatile functional group that can be transformed into other functionalities, most notably an amino group, which opens up avenues for the synthesis of valuable aminocyclopropane derivatives.

Reduction of the Nitro Group to Aminocyclopropane Carboxylates and Amines

The reduction of the nitro group in nitrocyclopropane (B1651597) carboxylates is a key transformation for the synthesis of aminocyclopropane carboxylates, which are important building blocks in medicinal chemistry and materials science. Various methods can be employed for this reduction, with catalytic hydrogenation being one of the most common and efficient. rsc.orgresearchgate.net

The catalytic hydrogenation of nitro compounds is typically carried out using a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. rsc.orguctm.edu For instance, the reduction of aromatic nitro compounds has been extensively studied using palladium-based catalysts. uctm.edu The choice of catalyst, solvent, and reaction conditions can influence the efficiency and selectivity of the reduction.

A general route for the synthesis of 1-aminocyclopropane-1-carboxylic acid involves the cyclization of a nitroacetate (B1208598) with a 1,2-dihaloethane, followed by reduction of the nitro group and hydrolysis of the ester. google.com This highlights the feasibility of reducing the nitro group in a cyclopropane ring system to obtain the corresponding amine. The reduction of this compound would be expected to yield methyl (1R,2R)-2-aminocyclopropane-1-carboxylate, a chiral amino acid derivative. Further reduction or derivatization could then lead to the corresponding amino alcohol or other functionalized amines.

Derivatization of the Carboxylate Group

The methyl ester of the carboxylate group in this compound can undergo various transformations, allowing for the introduction of different functional groups and the synthesis of a range of derivatives.

The most common derivatizations of the ester group include hydrolysis to the corresponding carboxylic acid and conversion to amides or other esters via transesterification.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (1R,2R)-2-nitrocyclopropane-1-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. For example, the hydrolysis of 1-N-acetylcyclopropane-1-carboxylic acid ethyl ester has been accomplished using calcium hydroxide in water. google.com

Amide Formation: The carboxylic acid obtained from hydrolysis can be coupled with an amine to form an amide. This is a standard transformation in organic synthesis and can be achieved using a variety of coupling reagents. Alternatively, direct aminolysis of the methyl ester with an amine can also be employed, although this may require more forcing conditions.

Transesterification: The methyl ester can be converted to other esters through transesterification. masterorganicchemistry.com This reaction involves the treatment of the methyl ester with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol is often used as the solvent. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl (1R,2R)-2-nitrocyclopropane-1-carboxylate. The efficiency of transesterification can be influenced by the choice of catalyst and reaction conditions. google.comcabidigitallibrary.org

Cascade and Rearrangement Reactions

Nitrocyclopropane carboxylates are versatile building blocks in organic synthesis due to the inherent ring strain and the presence of multiple functional groups. nih.govarkat-usa.org These features allow them to participate in a variety of cascade and rearrangement reactions, providing access to complex molecular architectures from relatively simple starting materials. rsc.org One of the significant transformations in this class of compounds is the intramolecular rearrangement to form cyclic nitronates, which can act as reactive intermediates in subsequent cycloaddition reactions. rsc.org

Intramolecular Rearrangement/Cycloaddition Sequences

A notable cascade reaction involving nitrocyclopropane carboxylates is the sequence initiated by an intramolecular rearrangement to a cyclic nitronate, followed by a cycloaddition reaction. rsc.orgrsc.org This one-pot process offers a straightforward and efficient pathway for synthesizing unique bi(hetero)cyclic systems, such as aziridinoisoxazoles and isoxazolo[2,3-b]isoxazole derivatives. rsc.orgresearchgate.net

The process begins with the Lewis acid-catalyzed intramolecular rearrangement of a nitrocyclopropane carboxylate. rsc.org For instance, in the presence of Ytterbium trifluoromethanesulfonate (B1224126) (Yb(OTf)3), the nitrocyclopropane ring opens and rearranges to form a more stable five-membered cyclic nitronate. rsc.org This intermediate is a 1,3-dipole and can readily participate in cycloaddition reactions with various dipolarophiles like alkynes and alkenes. rsc.orgsci-hub.st

When the cyclic nitronate intermediate is reacted with substituted phenylacetylenes, it undergoes a thermal cycloaddition to yield functionalized aziridinoisoxazoles. rsc.orgrsc.org This reaction has been shown to be highly diastereoselective, often producing the final cycloadduct as a single diastereomer. rsc.orgresearchgate.net The synthetic utility of this sequence demonstrates an efficient method for constructing less explored nitrogen-containing heterocyclic compounds. rsc.orgrsc.org

The following table summarizes the results of the cascade reaction between a nitrocyclopropane carboxylate, methyl 2-nitro-3-phenylcyclopropane-1-carboxylate, and various substituted phenylacetylenes.

Table 1: Synthesis of Aziridinoisoxazoles via Cascade Rearrangement/Cycloaddition

| Entry | Phenylacetylene Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | H | 4aa | 75 | >99:1 |

| 2 | 4-Me | 4ab | 72 | >99:1 |

| 3 | 4-OMe | 4ac | 70 | >99:1 |

| 4 | 4-F | 4ad | 78 | >99:1 |

| 5 | 4-Cl | 4ae | 81 | >99:1 |

| 6 | 4-Br | 4af | 82 | >99:1 |

| 7 | 3-Me | 4ag | 74 | >99:1 |

| 8 | 3-OMe | 4ah | 71 | >99:1 |

| 9 | 2-Me | 4ai | 65 | >99:1 |

| 10 | 2-Cl | 4aj | 68 | >99:1 |

Data sourced from research on cascade reactions of nitrocyclopropane carboxylates. rsc.org

Furthermore, the reactivity of the cyclic nitronate intermediate can be extended to reactions with electron-deficient alkenes. rsc.org For example, when ethyl acrylate (B77674) is used as the dipolarophile, the cascade reaction leads to the formation of isoxazolo[2,3-b]isoxazole derivatives. rsc.orgresearchgate.net This demonstrates the synthetic divergence of the protocol, allowing for the creation of different classes of heterocyclic compounds by simply varying the reaction partner for the in-situ generated nitronate. rsc.orgrsc.org

The table below illustrates the reaction of various nitrocyclopropane carboxylates with ethyl acrylate to form isoxazolo[2,3-b]isoxazole derivatives.

Table 2: Synthesis of Isoxazolo[2,3-b]isoxazole Derivatives

| Entry | Nitrocyclopropane Substituent (Ar) | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | Ph | 5aa | 65 | >99:1 |

| 2 | 4-MeC6H4 | 5ba | 62 | >99:1 |

| 3 | 4-FC6H4 | 5ca | 68 | >99:1 |

| 4 | 4-ClC6H4 | 5da | 71 | >99:1 |

| 5 | 4-BrC6H4 | 5ea | 72 | >99:1 |

| 6 | 2-ClC6H4 | 5fa | 58 | >99:1 |

Data sourced from research on the reactivity of nitrocyclopropane carboxylates with alkenes. rsc.org

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

The formation of the nitrocyclopropane (B1651597) ring is a subject of detailed mechanistic study, with several key pathways identified. These include the Michael Initiated Ring Closure (MIRC), radical mechanisms in the presence of metal catalysts, and nucleophilic substitution pathways.

The Michael Initiated Ring Closure (MIRC) reaction is a versatile and widely employed method for synthesizing cyclopropane (B1198618) rings with a high degree of stereocontrol. This process involves a tandem Michael-type addition followed by an intramolecular cyclization. The reaction begins with the conjugate addition of a nucleophile to a Michael acceptor, creating an enolate intermediate. This is followed by an intramolecular nucleophilic attack, which closes the three-membered ring and displaces a leaving group.

Organocatalysts, such as quinine (B1679958) and cinchonine derivatives, play a crucial role in facilitating enantioselective MIRC reactions. These catalysts activate the reactants through mechanisms like hydrogen bonding, guiding the stereochemical outcome of the reaction. A significant advantage of the MIRC approach is its ability to proceed under mild, metal-free conditions. The stereoselectivity of MIRC reactions can be controlled by using chiral substrates or chiral nucleophiles, leading to enantioenriched cyclopropane products. For instance, studies have shown that the use of specific organocatalysts can lead to the predominant formation of one diastereomer.

Table 1: Key Features of MIRC Reactions in Nitrocyclopropane Synthesis

| Feature | Description | Reference |

| Mechanism | Involves a Michael addition followed by an intramolecular cyclization to form the cyclopropane ring. | |

| Catalysis | Often employs organocatalysts (e.g., cinchona alkaloids) to achieve high enantioselectivity through interactions like hydrogen bonding. | |

| Conditions | Typically proceeds under mild, metal-free conditions. | |

| Stereocontrol | High levels of diastereoselectivity and enantioselectivity can be achieved using chiral substrates, nucleophiles, or catalysts. |

In contrast to the ionic MIRC pathway, metal-catalyzed cyclopropanations can proceed through stepwise radical mechanisms. This is particularly relevant in reactions involving diazo compounds and certain transition metal catalysts, such as those based on cobalt or iron. Metalloradical catalysis utilizes open-shell metal complexes to generate metal-stabilized organic radicals.

The proposed mechanism often begins with the metal catalyst activating a diazo compound to form a metal carbene radical intermediate. This radical species then adds to an alkene to form a new carbon-carbon bond, resulting in a γ-alkyl radical intermediate. Subsequent intramolecular radical substitution (a radical rebound) closes the cyclopropane ring and regenerates the active metal catalyst. This stepwise nature allows for different stereochemical outcomes compared to concerted pathways.

Table 2: Proposed Steps in Metal-Catalyzed Radical Cyclopropanation

| Step | Description | Reference |

| 1. Catalyst Activation | A metal complex (e.g., Iron(III |

Applications As Synthetic Intermediates and Building Blocks

Construction of Complex Organic Molecules

The reactivity of the cyclopropane (B1198618) ring, coupled with the versatile nature of the nitro group, enables its use in a wide array of chemical transformations to create complex molecules. nih.gov

Methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate has proven to be a valuable precursor for the synthesis of uncommon nitrogen-containing bicyclic and heterocyclic systems. researchgate.net Researchers have demonstrated a straightforward, one-pot approach to synthesize aziridinoisoxazoles through a cascade reaction. This process involves the intramolecular rearrangement of the nitrocyclopropane (B1651597) carboxylate into a cyclic nitronate, followed by a thermal cycloaddition reaction with substituted phenyl acetylenes. researchgate.net This protocol is noted for its high diastereoselectivity, often yielding the aziridinoisoxazoles as single diastereomers. researchgate.net

Furthermore, the reactivity of nitrocyclopropane carboxylates can be directed towards different products by changing the reaction partner. When reacted with ethyl acrylate (B77674) instead of an alkyne, the same nitrocyclopropane starting material can be used to synthesize isoxazolo[2,3-b]isoxazole derivatives, also in a one-pot cascade fashion. researchgate.net This synthetic divergence highlights the utility of this compound in efficiently accessing a less explored class of nitrogen heterocycles. researchgate.net

Table 1: Synthesis of Nitrogen Heterocycles from Nitrocyclopropane Carboxylate

| Starting Material | Reagent | Product Class | Reaction Type | Key Feature |

|---|---|---|---|---|

| Nitrocyclopropane Carboxylate | Substituted Phenyl Acetylenes | Aziridinoisoxazoles | Cascade Intramolecular Rearrangement / Cycloaddition | High Diastereoselectivity |

Nitrocyclopropanes are polyfunctional compounds whose strained and electron-deficient nature leads to a wide variety of reactivities. nih.gov This makes them excellent starting points for creating highly functionalized molecular scaffolds. The versatile nature of the nitro group, which can be transformed into other functionalities, further enhances their utility as building blocks. nih.gov For instance, acylated nitrocyclopropanes, which possess multiple reactive sites, can undergo further chemical conversions to build complex structures. nih.gov The ability to perform transformations like ring-opening reactions or intramolecular cyclizations allows for the creation of diverse molecular frameworks, including pyrido[1,2-a]pyrimidinones and cyclopropane-fused 2-quinolones. nih.gov

Precursors for Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code but are essential building blocks in many organisms and valuable in pharmaceutical development. nih.govfrontiersin.org They are used to enhance the properties of peptide therapeutics, such as improving stability, potency, and bioavailability. bohrium.com

A significant application of nitrocyclopropanes is their role as precursors to cyclopropane α-amino acids. nih.gov The reduction of the nitro group provides a direct route to the corresponding amino group, making these compounds valuable intermediates for synthesizing 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives. nih.govarkat-usa.org ACC is a naturally occurring non-proteinogenic amino acid that is the immediate biosynthetic precursor to ethylene (B1197577), a key plant hormone. wikipedia.orgunl.pt Due to its physiological importance, numerous synthetic routes to ACC and its analogues have been developed. unl.pt

The synthesis of ACC derivatives from nitrocyclopropanes is a key strategy. For example, a simple synthesis process for 1-aminocyclopropane-1-carboxylic acid involves the reaction of a nitro acetate (B1210297) with 1,2-dihaloethane, followed by nitro reduction and hydrolysis. google.com This highlights the transformation of a nitro-containing precursor into the final amino acid. Substituted ACCs, such as vinyl-ACCA (1-amino-2-vinylcyclopropane-1-carboxylic acid) derivatives, are also important synthetic targets, finding use as pharmaceutical intermediates. cphi-online.com The use of nitrocyclopropane carboxylates provides a foundational method for accessing this important class of constrained amino acids.

Table 2: Examples of Cyclopropane Amino Acids Derived from Nitrocyclopropane Precursors

| Precursor Type | Target Molecule | Significance |

|---|---|---|

| Nitrocyclopropane Carboxylate | 1-Aminocyclopropanecarboxylic Acid (ACC) | Natural non-proteinogenic amino acid, ethylene precursor. wikipedia.orgunl.pt |

| Nitrocyclopropane Carboxylate | Vinyl-ACCA Derivatives | Pharmaceutical intermediates. cphi-online.com |

Role in Target-Oriented Synthesis of Complex Molecular Architectures

The unique structural and electronic properties of this compound make it a key building block in the target-oriented synthesis of complex molecules. arkat-usa.org Its utility is demonstrated in its application toward creating less common bi(hetero)cyclic systems and natural products. researchgate.net The nitrocyclopropane moiety is the central structural feature of important natural products like hormaomycin, a peptide lactone with significant biological activities. arkat-usa.org The ability to use this compound in divergent synthesis pathways, yielding different complex heterocyclic structures from a common intermediate, underscores its value in constructing diverse and highly functionalized molecular architectures. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Stereoselective Methodologies

The enantioselective synthesis of highly functionalized cyclopropanes remains a significant challenge in organic chemistry. rsc.org While organocatalytic Michael Initiated Ring Closure (MIRC) reactions have proven effective for producing nitrocyclopropanes, future research will likely focus on developing even more efficient and highly stereoselective methods. rsc.orgacs.orgresearchgate.net

One promising avenue is the exploration of novel catalyst systems. This includes the design of new chiral organocatalysts, such as bifunctional catalysts that can activate both the Michael acceptor and donor, leading to higher enantioselectivities and diastereoselectivities. rsc.org Furthermore, the application of transition-metal catalysis, potentially using earth-abundant metals, could offer alternative and complementary approaches to the synthesis of methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate.

Another emerging trend is the use of biocatalysis. chemrxiv.org Engineered enzymes, or "cyclopropanases," could provide a highly selective and environmentally friendly route to this chiral cyclopropane (B1198618). chemrxiv.org The development of enzymes that can catalyze the cyclopropanation of specific olefins with nitro-containing carbene precursors would be a significant breakthrough, offering excellent control over the stereochemistry. chemrxiv.orgresearchgate.net

The following table summarizes potential future methodologies for the synthesis of this compound:

| Methodology | Catalyst/System | Potential Advantages |

| Advanced Organocatalysis | Novel bifunctional chiral catalysts (e.g., thiourea (B124793) or squaramide-based) | High enantioselectivity, operational simplicity, metal-free conditions. |

| Transition-Metal Catalysis | Earth-abundant metal complexes (e.g., iron, copper) | Novel reactivity, potential for different substrate scope, high turnover numbers. |

| Biocatalysis | Engineered cyclopropanases | Exceptional stereoselectivity, mild reaction conditions, environmentally benign. |

| Photocatalysis | Visible-light photocatalysts | Use of light as a renewable energy source, novel reaction pathways. |

Exploration of Undiscovered Reactivity Profiles and Transformations

The reactivity of nitrocyclopropanes is dominated by the interplay between the strained ring and the electron-withdrawing nitro group. researchgate.netnih.govresearchgate.net While transformations such as the reduction of the nitro group to an amine and ring-opening reactions are known, a vast landscape of undiscovered reactivity remains to be explored. nih.govrsc.org

Future research will likely focus on leveraging the unique electronic properties of this compound in novel transformations. For instance, the development of stereospecific ring-opening and ring-expansion reactions could provide access to a diverse range of chiral building blocks that are otherwise difficult to synthesize. nih.gov The nitro group can also act as a linchpin for cascade reactions, where a single transformation triggers a series of subsequent bond-forming events, rapidly increasing molecular complexity.

Furthermore, the activation of the C-H bonds of the cyclopropane ring, guided by the existing functional groups, could open up new avenues for functionalization. The development of catalytic systems that can selectively functionalize these positions would significantly expand the synthetic utility of this compound.

Potential areas for the exploration of new reactions include:

Asymmetric Ring-Opening Reactions: Catalytic methods for the enantioselective opening of the cyclopropane ring to generate acyclic chiral molecules.

[3+2] and [3+3] Cycloaddition Reactions: Utilizing the cyclopropane as a three-carbon building block in cycloadditions to construct five- and six-membered rings.

Radical-Mediated Transformations: Exploring the reactivity of the nitrocyclopropane (B1651597) under radical conditions to forge new carbon-carbon and carbon-heteroatom bonds.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Using the cyclopropane ring as a substrate in cross-coupling reactions to introduce new substituents.

Advancements in Spectroscopic and Chiroptical Characterization for Stereochemical Assignment

The unambiguous determination of the absolute and relative stereochemistry of chiral molecules is crucial. While NMR spectroscopy is a powerful tool for determining the relative stereochemistry of cyclopropanes through the analysis of coupling constants, the assignment of the absolute configuration often requires more specialized techniques. ic.ac.uk

Future advancements in this area will likely involve the integration of experimental spectroscopic data with computational methods. ic.ac.uk The calculation of NMR chemical shifts and coupling constants using density functional theory (DFT) can provide a powerful means of confirming stereochemical assignments. ic.ac.uk

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), will play an increasingly important role. By comparing experimentally measured spectra with those predicted by quantum chemical calculations, the absolute configuration of this compound and its derivatives can be confidently assigned.

| Technique | Application | Future Trends |

| NMR Spectroscopy | Determination of relative stereochemistry via coupling constants. | Integration with DFT calculations for more accurate and reliable assignments. ic.ac.uk |

| Electronic Circular Dichroism (ECD) | Assignment of absolute configuration. | Development of more accurate computational models for predicting ECD spectra. |

| Vibrational Circular Dichroism (VCD) | Assignment of absolute configuration, particularly for molecules without a strong UV chromophore. | Increased accessibility and application of VCD instrumentation and software. |

| X-ray Crystallography | Unambiguous determination of solid-state structure and absolute configuration. | Application to co-crystals or derivatives to facilitate crystallization. |

Integration with Sustainable and Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound will undoubtedly be influenced by the need for more sustainable and environmentally friendly processes.

This will involve several key strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Catalysis: Favoring catalytic methods over stoichiometric reagents to reduce waste and improve efficiency. nih.gov

Safer Solvents and Reaction Conditions: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids, and conducting reactions at ambient temperature and pressure whenever possible.

Energy Efficiency: Utilizing energy-efficient methods such as microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption.

The development of continuous flow processes for the synthesis of this compound could also offer significant advantages in terms of safety, efficiency, and scalability, all of which are key tenets of green chemistry.

Q & A

Q. What are the common synthetic routes for preparing methyl (1R,2R)-2-nitrocyclopropane-1-carboxylate, and what reaction conditions optimize yield and stereochemistry?

- Methodological Answer : Synthesis typically involves cyclopropanation via [2+1] cycloaddition or vinyl nitrile/nitroalkene strategies. For stereochemical control, asymmetric catalysis (e.g., chiral transition-metal complexes) or diastereoselective reactions using chiral auxiliaries are employed. Reaction conditions such as low temperatures (−78°C to 0°C) and anhydrous solvents (THF, DCM) minimize side reactions. Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures enantiomeric excess (>95%) .

Q. How does the cyclopropane ring's strain influence the reactivity of this compound in chemical reactions?

- Methodological Answer : The strained cyclopropane ring (bond angles ~60°) increases electrophilicity at the nitro group and carboxylate carbon. This strain facilitates ring-opening reactions under nucleophilic conditions (e.g., with Grignard reagents) or [3+2] cycloadditions. Computational studies (DFT calculations) can predict regioselectivity in ring-opening pathways .

Q. What analytical techniques are most effective for confirming the stereochemical configuration and purity of this compound?

- Methodological Answer :

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol eluents to resolve enantiomers.

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis.

- NMR Spectroscopy : - and -NMR coupling constants (e.g., vs. ) differentiate diastereomers .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer :

- Meta-Analysis : Cross-validate data using standardized assays (e.g., IC measurements under identical pH/temperature).

- Structural Verification : Re-synthesize disputed compounds and confirm purity/stereochemistry via HPLC and X-ray.

- Kinetic Studies : Compare enzyme inhibition kinetics (e.g., values) to rule out assay-specific artifacts .

Q. How can computational methods like molecular docking predict the interaction mechanisms between this compound and target enzymes?

- Methodological Answer :

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding.

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess stability of predicted binding poses.

- Free-Energy Calculations : MM-GBSA/PBSA methods quantify binding affinities and identify key residues (e.g., hydrogen bonds with catalytic serines) .

Q. What are the challenges in scaling up the asymmetric synthesis of this compound while maintaining enantiomeric excess?

- Methodological Answer :

- Catalyst Loading : Optimize chiral catalyst concentrations (e.g., <5 mol% Rh(S-PTTL)) to reduce costs.

- Continuous Flow Systems : Improve heat/mass transfer for exothermic cyclopropanation steps.

- Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., L-tartaric acid) in batch processes to enhance ee >99% .

Notes

- Methodological answers integrate evidence from PubChem, synthesis protocols, and computational studies.

- Advanced questions emphasize interdisciplinary approaches (e.g., synthesis + computational biology).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.